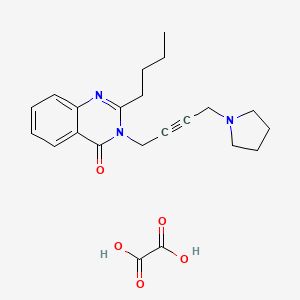![molecular formula C21H28O4 B13744977 [Isopropylidenebis(p-phenyleneoxy)]dipropanol CAS No. 33393-97-4](/img/structure/B13744977.png)
[Isopropylidenebis(p-phenyleneoxy)]dipropanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropylidenebis(p-phenyleneoxy)]dipropanol typically involves the reaction of bisphenol A with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxy compound, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process often involves the use of catalysts to enhance the reaction rate and efficiency .
化学反应分析
Types of Reactions
[Isopropylidenebis(p-phenyleneoxy)]dipropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenyleneoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
[Isopropylidenebis(p-phenyleneoxy)]dipropanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of coatings, adhesives, and resins.
作用机制
The mechanism of action of [Isopropylidenebis(p-phenyleneoxy)]dipropanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .
相似化合物的比较
Similar Compounds
Bisphenol A: Shares the phenyleneoxy groups but lacks the propanol groups.
Epichlorohydrin: Used in the synthesis of [Isopropylidenebis(p-phenyleneoxy)]dipropanol but has different chemical properties.
Phenol: A simpler compound with a single hydroxyl group attached to a benzene ring.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of phenyleneoxy groups with the flexibility of propanol chains. This combination allows for versatile applications in various fields, from polymer synthesis to pharmaceutical research .
属性
CAS 编号 |
33393-97-4 |
|---|---|
分子式 |
C21H28O4 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C21H28O4/c1-21(2,17-5-9-19(10-6-17)24-15-3-13-22)18-7-11-20(12-8-18)25-16-4-14-23/h5-12,22-23H,3-4,13-16H2,1-2H3 |
InChI 键 |
CPHURRLSZSRQFS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OCCCO)C2=CC=C(C=C2)OCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


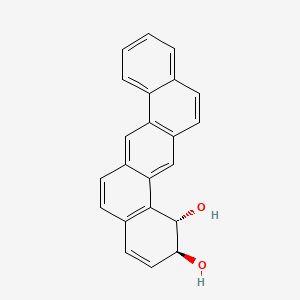

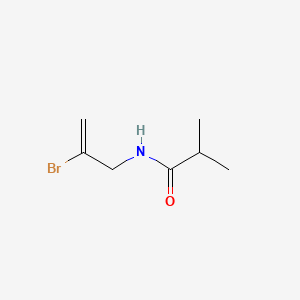
![methyl 2-[(E)-2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)ethenyl]-6-methoxybenzoate;hydrochloride](/img/structure/B13744916.png)
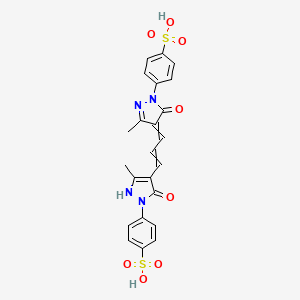
-methanone](/img/structure/B13744928.png)
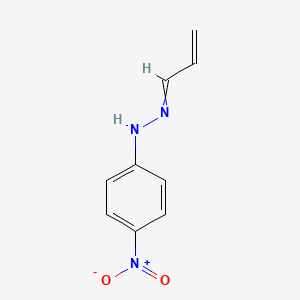

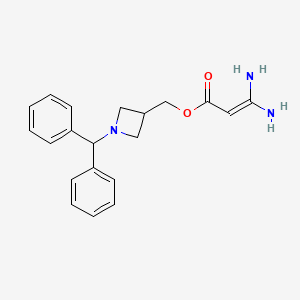
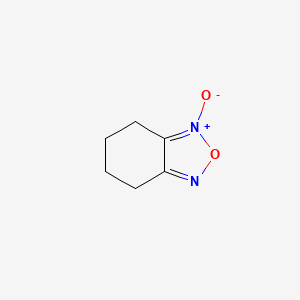

![Urea, N'-[[3-(isocyanatomethyl)cyclohexyl]methyl]-N-phenyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B13744979.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
